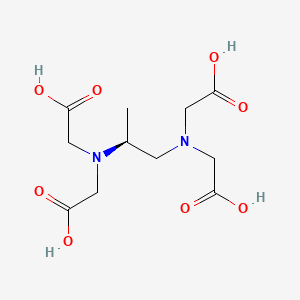
4-nitro-1H-pyrrole-2-carboxylic Acid
Vue d'ensemble
Description
4-nitro-1H-pyrrole-2-carboxylic Acid, with the CAS Number 5930-93-8, is a solid compound . It has a molecular weight of 156.1 . The IUPAC name for this compound is 4-nitro-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-nitro-1H-pyrrole-2-carboxylic Acid, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu-assisted cycloisomerization of alkynyl imines .Molecular Structure Analysis
The molecular structure of 4-nitro-1H-pyrrole-2-carboxylic Acid is represented by the formula C5H4N2O4 . The InChI code for this compound is 1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) .Chemical Reactions Analysis
Pyrrole derivatives, including 4-nitro-1H-pyrrole-2-carboxylic Acid, can undergo various chemical reactions. For instance, they can undergo both self-condensation and degradation under strongly basic conditions .Physical And Chemical Properties Analysis
4-nitro-1H-pyrrole-2-carboxylic Acid is a solid compound . It has a melting point of 217 - 218 degrees Celsius .Applications De Recherche Scientifique
Potential Applications
-
Organocatalytic Synthesis of Pyrroles
- Field: Organic Chemistry
- Application: The compound could potentially be used in the organocatalytic synthesis of pyrroles . Pyrroles are important in the synthesis of many natural products and have applications in material science .
- Method: The specific method of application or experimental procedures would depend on the specific organocatalytic approach being used .
- Results: The results or outcomes would also depend on the specific approach and the desired pyrrole product .
-
Therapeutically Active Compounds
- Field: Medicinal Chemistry
- Application: Pyrrole subunits, such as the one in 4-nitro-1H-pyrrole-2-carboxylic Acid, have diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more .
- Method: The specific method of application or experimental procedures would depend on the specific therapeutic compound being synthesized .
- Results: The results or outcomes would also depend on the specific therapeutic compound and its intended use .
Safety And Hazards
Orientations Futures
The future directions for the research and application of 4-nitro-1H-pyrrole-2-carboxylic Acid and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles represents one such direction .
Propriétés
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGRRCTCGASCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426864 | |
| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
5930-93-8 | |
| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















